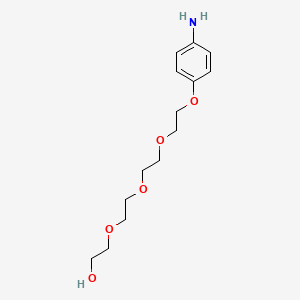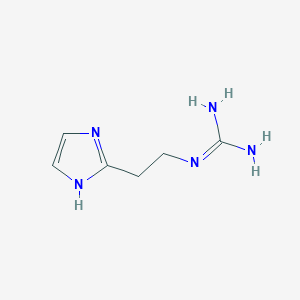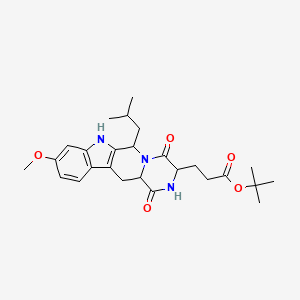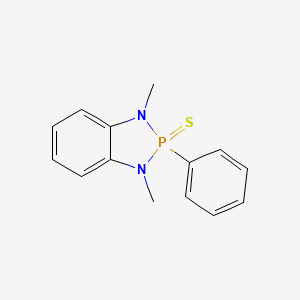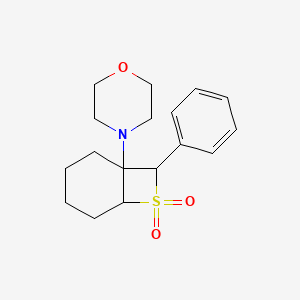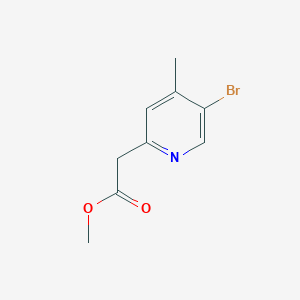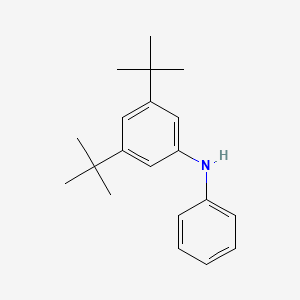
2-Cyclopentyl-2-methyl-1,3-propane-diol dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-2-methyl-1,3-propane-diol dicarbamate is an organic compound with the molecular formula C11H20N2O4 It is a derivative of 1,3-propanediol, featuring cyclopentyl and methyl groups attached to the central carbon atom, and two carbamate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-2-methyl-1,3-propane-diol dicarbamate typically involves the reaction of 2-cyclopentyl-2-methyl-1,3-propanediol with phosgene or a phosgene equivalent in the presence of a base. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the reactants and products. The general reaction scheme is as follows:
Starting Material: 2-Cyclopentyl-2-methyl-1,3-propanediol
Reagent: Phosgene or a phosgene equivalent (e.g., triphosgene)
Base: Triethylamine or pyridine
Solvent: Dichloromethane or chloroform
Temperature: 0-5°C
The reaction proceeds through the formation of an intermediate chloroformate, which then reacts with ammonia or an amine to form the dicarbamate product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of safer phosgene substitutes and automated systems can also enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-2-methyl-1,3-propane-diol dicarbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-cyclopentyl-2-methyl-1,3-propanediol and carbamic acid derivatives.
Oxidation: Oxidative cleavage of the carbamate groups can produce corresponding carbonyl compounds.
Substitution: The carbamate groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, water as solvent, room temperature to reflux.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), acidic medium, room temperature to elevated temperatures.
Substitution: Nucleophiles (amines, alcohols), solvents like dichloromethane or ethanol, room temperature to reflux.
Major Products Formed
Hydrolysis: 2-Cyclopentyl-2-methyl-1,3-propanediol, carbamic acid derivatives.
Oxidation: Carbonyl compounds (e.g., ketones, aldehydes).
Substitution: Substituted carbamates.
Scientific Research Applications
2-Cyclopentyl-2-methyl-1,3-propane-diol dicarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a protecting group for diols in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving carbamates.
Medicine: Explored for its potential as a prodrug, where the carbamate groups can be enzymatically cleaved to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-2-methyl-1,3-propane-diol dicarbamate involves the interaction of its carbamate groups with biological targets. Carbamates can inhibit enzymes by forming stable carbamoyl-enzyme intermediates. This compound may target enzymes such as acetylcholinesterase, leading to the inhibition of neurotransmitter breakdown and prolonged neurotransmission.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopentyl-2-methyl-1,3-propanediol: The parent diol compound without carbamate groups.
2-Methyl-2-propyl-1,3-propanediol: A similar diol with a propyl group instead of a cyclopentyl group.
1,3-Propanediol, 2-cyclopentyl-2-methyl-, dicarbamate: Another dicarbamate derivative with slight structural variations.
Uniqueness
2-Cyclopentyl-2-methyl-1,3-propane-diol dicarbamate is unique due to its specific combination of cyclopentyl and methyl groups, which can influence its reactivity and interaction with biological targets
Properties
CAS No. |
1142-84-3 |
|---|---|
Molecular Formula |
C11H20N2O4 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
(3-carbamoyloxy-2-cyclopentyl-2-methylpropyl) carbamate |
InChI |
InChI=1S/C11H20N2O4/c1-11(6-16-9(12)14,7-17-10(13)15)8-4-2-3-5-8/h8H,2-7H2,1H3,(H2,12,14)(H2,13,15) |
InChI Key |
MYCUGBCULANECB-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)N)(COC(=O)N)C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


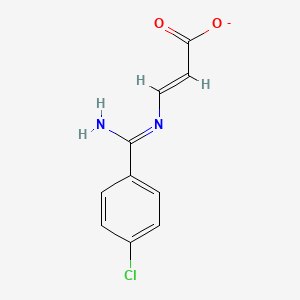

![2,2-dimethylpropanoyloxymethyl 7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B12813482.png)

![8-methyl-3H-thieno[3,2-e]benzimidazole](/img/structure/B12813488.png)
